molecular formula C8H6Cl2N2 B13708561 2-((3,5-Dichlorophenyl)amino)acetonitrile

2-((3,5-Dichlorophenyl)amino)acetonitrile

Cat. No.: B13708561
M. Wt: 201.05 g/mol
InChI Key: XXRACNMYZLWSFJ-UHFFFAOYSA-N
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Description

2-((3,5-Dichlorophenyl)amino)acetonitrile is an organic compound with the molecular formula C8H6Cl2N2. It is a derivative of acetonitrile, where the hydrogen atoms are replaced by a 3,5-dichlorophenyl group and an amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dichlorophenyl)amino)acetonitrile typically involves the reaction of 3,5-dichloroaniline with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dichlorophenyl)amino)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-((3,5-Dichlorophenyl)amino)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3,5-Dichlorophenyl)amino)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,5-Dichlorophenyl)amino)ethanol
  • 2-((3,5-Dichlorophenyl)amino)propionitrile
  • 2-((3,5-Dichlorophenyl)amino)butyronitrile

Uniqueness

2-((3,5-Dichlorophenyl)amino)acetonitrile is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

IUPAC Name

2-(3,5-dichloroanilino)acetonitrile

InChI

InChI=1S/C8H6Cl2N2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,12H,2H2

InChI Key

XXRACNMYZLWSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NCC#N

Origin of Product

United States

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